molecular formula C14H27BrN4O6 B606378 Bromoacetamido-PEG5-azide CAS No. 1415800-37-1

Bromoacetamido-PEG5-azide

Cat. No. B606378
M. Wt: 427.3
InChI Key: VSMFHNNLUORRKS-UHFFFAOYSA-N
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Description

Bromoacetamido-PEG5-azide is a PEG-based PROTAC linker . It is a click chemistry reagent, containing an Azide group that can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . The hydrophilic PEG spacer increases solubility in aqueous media .


Synthesis Analysis

Bromoacetamido-PEG5-azide can be used in the synthesis of PROTACs . It can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .


Molecular Structure Analysis

The molecular formula of Bromoacetamido-PEG5-azide is C14H27BrN4O6 . Its exact mass is 426.11 and its molecular weight is 427.300 .


Chemical Reactions Analysis

The bromide (Br) in Bromoacetamido-PEG5-azide is a very good leaving group for nucleophilic substitution . The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage .

Scientific Research Applications

  • PET Imaging : A study by Kim et al. (2015) discusses the use of cRGD-PEG5-ADIBOT-F, a derivative in the series of fluorine-substituted monomeric and dimeric cRGD peptides, for positron emission tomography (PET) imaging. This compound, prepared by strain-promoted alkyne azide cycloaddition (SPAAC) reaction, demonstrated high binding affinity and was effective in tumor visualization with good contrast in in vivo studies.

  • Amphiphilic Polymer Co-Networks : Zhou et al. (2014) in their paper published in RSC Advances, describe the synthesis of linear polystyrene with bromo end groups, which were transformed into azido moieties. This was then reacted with mono- and dialkynyl-terminated PEG via copper(I)-catalyzed azide–alkyne cycloaddition (CuAAC), leading to the formation of well-defined PS–PEG amphiphilic copolymers and polymeric co-networks (Zhou et al., 2014).

  • Synthesis of Reactive Nucleoside Derivatives : Elliott et al. (1987) in the Journal of Medicinal Chemistry synthesized 5'-(Bromoacetamido)-2',5'-dideoxyuridine and derivatives as potential inhibitors of enzymes metabolizing pyrimidine nucleosides, showing activity in leukemia cells and inhibiting DNA synthesis (Elliott et al., 1987).

  • Heterobifunctional PEG Synthesis : Mahou and Wandrey (2012) discuss synthesizing heterobifunctional PEG containing azide, among other groups. This PEG derivative particularly supports the development of materials for biomedical applications, including grafting to reinforce physical hydrogels (Mahou & Wandrey, 2012).

  • Synthesis of Cross-Linkers for Biomaterials : Vanderhooft et al. (2007) developed homo-bifunctional PEG derivatives, including bromoacetamido PEG, as cross-linking agents for thiol-modified derivatives of hyaluronan. These compounds were used in biocompatible materials like synthetic extracellular matrix hydrogels (Vanderhooft et al., 2007).

  • Catalyst Synthesis : Du et al. (2008) synthesized a quaternary ammonium bromide functionalized PEG, which acted as an efficient and recyclable catalyst for the cycloaddition reaction of aziridines to CO2, producing 5-aryl-2-oxazolidinones in high yield with excellent regioselectivity (Du et al., 2008).

Safety And Hazards

While specific safety and hazard information for Bromoacetamido-PEG5-azide is not available, general safety measures should be taken while handling it. This includes avoiding eye contact and inhalation, and seeking medical attention if necessary .

Future Directions

Bromoacetamido-PEG5-azide is a promising reagent for the development of targeted therapy drugs . Its use in the synthesis of PROTACs represents a significant advancement in the field of drug development .

properties

IUPAC Name

N-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-2-bromoacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27BrN4O6/c15-13-14(20)17-1-3-21-5-7-23-9-11-25-12-10-24-8-6-22-4-2-18-19-16/h1-13H2,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSMFHNNLUORRKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCN=[N+]=[N-])NC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27BrN4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bromoacetamido-PEG5-azide

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